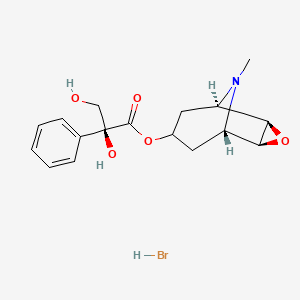
Anisodine hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Anisodine hydrobromide is a tropane alkaloid derived from the plant Anisodus tanguticus. It is primarily used in the treatment of various cerebrovascular and eye diseases due to its significant vasoactive properties and ability to improve microcirculation . This compound has been utilized in traditional Chinese medicine for over a decade, particularly for its efficacy in treating ischemic stroke .
準備方法
Synthetic Routes and Reaction Conditions: The preparation of anisodine hydrobromide involves the extraction of anisodine from the root of Anisodus tanguticus, followed by its conversion to the hydrobromide salt. The synthetic route typically includes the following steps:
Extraction: Anisodine is extracted from the plant material using solvents such as ethanol or methanol.
Purification: The crude extract is purified through processes like crystallization or chromatography.
Conversion to Hydrobromide: Anisodine is reacted with hydrobromic acid to form this compound.
Industrial Production Methods: In industrial settings, the production of this compound may involve advanced techniques such as ultramicropulverization and dripping pill preparation. These methods enhance the disintegration and dissolution speed of the final product, improving its therapeutic efficacy and stability .
化学反応の分析
Anisodine hydrobromide undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidative metabolites, which may have different pharmacological properties.
Reduction: Reduction reactions can convert this compound into its reduced forms, potentially altering its activity.
Substitution: Substitution reactions, particularly at the nitrogen atom, can produce derivatives with modified pharmacological effects.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
Anisodine hydrobromide is a pharmaceutical product primarily used for treating vascular diseases, particularly acute ischemic stroke (AIS) . It has been used in China for over a decade as part of compound preparations for ischemic stroke, owing to its vasoactive properties and ability to improve microcirculation . this compound is a hydrobromide form of anisodine, developed to improve chemical instability .
Clinical Applications in Acute Ischemic Stroke (AIS):
- Efficacy and Safety: this compound injection has been clinically used in China for the treatment of AIS . Clinical studies have shown its neuroprotective effects, alleviating neurological impairment, reducing dependency in daily living activities, improving cerebral collateral circulation, and increasing cerebral tissue blood flow perfusion in ischemic areas .
- Meta-Analysis Findings: A meta-analysis of randomized controlled trials (RCTs) indicates that this compound injection is effective and safe for improving AIS outcomes . The analysis included data from Chinese and English databases up to May 2023 and assessed methodological quality using the Cochrane Collaboration Risk of Bias Tool .
- Improved Neurological Function: Studies indicate that this compound injection can significantly improve cognitive and related neurological functions in AIS patients within one to two weeks of administration, with clinical efficacy rates reaching as high as 82.79% .
- Rehabilitation: this compound injection can effectively and safely promote the rehabilitation of AIS patients during the convalescent period, enhancing their ability to perform daily living activities .
- Pharmacological Action: this compound acts as an antagonist of the M cholinergic receptor, providing a wide range of pharmacological activities beneficial in treating cerebrovascular diseases .
Other Applications:
- Anticholinergic Properties: this compound's anticholinergic properties make it effective in reducing muscle spasms and improving blood flow in affected regions .
Study on Tissue Distribution:
作用機序
Anisodine hydrobromide exerts its effects by acting as a non-specific muscarinic cholinoceptor antagonist. It competes with acetylcholine for binding to muscarinic cholinergic receptors, thereby blocking nerve impulse transmission and interfering with physiological functions based on cholinergic neurotransmission . This mechanism is particularly relevant in the treatment of conditions involving excessive cholinergic activity, such as spasticity and certain types of pain .
類似化合物との比較
Anisodine hydrobromide is often compared with other tropane alkaloids, such as atropine and scopolamine. While all these compounds share a similar core structure and mechanism of action, this compound is unique in its lower toxicity and specific efficacy in treating cerebrovascular and eye diseases . Other similar compounds include:
Atropine: Used primarily as a mydriatic and antispasmodic agent.
Scopolamine: Known for its use in motion sickness and postoperative nausea.
Hyoscyamine: Utilized for its antispasmodic and analgesic properties.
This compound’s distinct therapeutic profile and lower toxicity make it a valuable compound in both clinical and research settings .
特性
CAS番号 |
76822-34-9 |
|---|---|
分子式 |
C17H22BrNO5 |
分子量 |
400.3 g/mol |
IUPAC名 |
[(1S,2S,4S,5R)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] 2,3-dihydroxy-2-phenylpropanoate;hydrobromide |
InChI |
InChI=1S/C17H21NO5.BrH/c1-18-12-7-11(8-13(18)15-14(12)23-15)22-16(20)17(21,9-19)10-5-3-2-4-6-10;/h2-6,11-15,19,21H,7-9H2,1H3;1H/t11?,12-,13+,14-,15-,17?;/m0./s1 |
InChIキー |
GJPDCORRBGIJOP-KCVSNGDFSA-N |
SMILES |
CN1C2CC(CC1C3C2O3)OC(=O)C(CO)(C4=CC=CC=C4)O.Br |
異性体SMILES |
CN1[C@@H]2CC(C[C@H]1[C@H]3[C@H]2O3)OC(=O)C(CO)(C4=CC=CC=C4)O.Br |
正規SMILES |
CN1C2CC(CC1C3C2O3)OC(=O)C(CO)(C4=CC=CC=C4)O.Br |
外観 |
Solid powder |
ピクトグラム |
Acute Toxic |
純度 |
>98% (or refer to the Certificate of Analysis) |
関連するCAS |
52646-92-1 (Parent) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
anisodine anisodine hydrobromide anisodine hydrochloride |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















